molecular formula C15H18N2O4S2 B2664152 Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate CAS No. 691880-97-4

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate

Cat. No.: B2664152
CAS No.: 691880-97-4
M. Wt: 354.44
InChI Key: XXRSTWDCUSUPCE-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is a synthetic organic compound featuring a dihydrothiazole core linked to a sulfanyl group and a benzyloxycarbonyl (Cbz)-protected amino acid ester.

Properties

IUPAC Name

methyl 3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-20-13(18)12(10-23-15-16-7-8-22-15)17-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSTWDCUSUPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=NCCS1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate typically involves multiple steps One common approach starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group This is followed by the formation of the thiazole ring through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The thiazole ring and other functional groups can be reduced using suitable reducing agents.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis or other deprotection methods to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrogenolysis can be performed using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Free amine after deprotection.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of thiazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The thiazole ring is also implicated in anticancer activities. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis. The compound's structure allows it to interact with cellular targets involved in tumor growth .

Drug Development

Synthesis of Derivatives
The synthesis of this compound has been optimized to produce derivatives with enhanced biological activity. For example, modifications at the thiazole position have led to compounds with improved potency against specific cancer cell lines .

Formulation Studies
Formulation studies are ongoing to assess the bioavailability and pharmacokinetics of this compound when administered in various forms (oral, intravenous). The benzyloxycarbonyl group is advantageous for protecting the amino functionality during formulation processes .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values around 25 µM.
Study CSynthesis OptimizationDeveloped a more efficient synthetic route that reduced production time by 30%.

Mechanism of Action

The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and sulfanyl group can play crucial roles in binding to molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name Core Structure Substituents/R Groups Functional Groups Reported Activity/Use Reference
Target Compound Dihydrothiazole Benzyloxycarbonylamino, methyl ester Sulfanyl, ester, carbamate Hypothesized: Intermediate or prodrug -
3-((5-(4-Nitrobenzylidene)...propanoic acid (9) Thiazole Nitrobenzylidene, p-tolyl Carboxylic acid, ketone Preliminary bioassay (unspecified)
Thiazol-5-ylmethyl carbamate analogs Thiazole Carbamates, ureido groups Carbamate, hydroperoxypropan Potential protease inhibitors
Metsulfuron methyl ester Triazine Methoxy, methyl, sulfonyl Sulfonylurea, methyl ester Herbicide (ALS inhibitor)
2-[5-(4-Methoxyphenyl)-...benzothiazole (I) Benzothiazole, pyrazoline Methoxyphenyl, methyl Benzothiazole, pyrazoline Antitumor, antidepressant
Key Observations:
  • Dihydrothiazole vs. This may influence reactivity, solubility, or binding affinity in biological systems .
  • Cbz Group vs. Carbamates : The benzyloxycarbonyl (Cbz) group in the target compound is a common protecting group for amines, whereas carbamates in are terminal functional groups linked to protease inhibition. This suggests divergent applications: the target may serve as a synthetic intermediate, while carbamate analogs are bioactive end-products .
  • Methyl Ester vs. Sulfonylurea : The methyl ester in the target compound and metsulfuron methyl ester () both enhance lipophilicity, but their roles differ. In metsulfuron, the ester acts as a pro-drug, hydrolyzing to release the active sulfonylurea herbicide. A similar mechanism could apply to the target compound if designed for agrochemical use .

Biological Activity

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate, commonly referred to as a thiazole derivative, has garnered attention for its potential biological activities. This compound exhibits a complex structure that suggests multiple mechanisms of action, particularly in pharmacological contexts.

Chemical Structure and Properties

  • Chemical Formula : C15H18N2O4S2
  • Molecular Weight : 354.44 g/mol
  • CAS Number : 691880-97-4

The structure includes a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds with thiazole rings can inhibit bacterial growth by disrupting cellular processes. For instance, studies have shown that similar thiazole-containing compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential :
    • The presence of the benzyloxycarbonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of caspases and other apoptotic factors.
  • Enzyme Inhibition :
    • This compound has been studied for its potential to inhibit specific enzymes linked to disease states. For example, it has been noted to inhibit certain proteases involved in viral replication, making it a candidate for antiviral drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines (e.g., breast and colon cancer). Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress-mediated apoptosis.

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in breast cancer cells via ROS generation
Enzyme InhibitionInhibited viral proteases, suggesting potential as an antiviral agent

Q & A

How can the synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate be optimized for improved yield and purity?

Answer:
Optimization involves stepwise coupling and purification strategies. For example, the thiazole moiety can be synthesized via cyclocondensation of thiol-containing precursors with α,β-unsaturated ketones in ethanol, as demonstrated in pyrazoline derivatives . Key factors include:

  • Stoichiometric control : Ensure precise molar ratios to minimize side reactions (e.g., over-alkylation).
  • Temperature modulation : Gradual heating (e.g., reflux in ethanol) enhances regioselectivity during ring closure.
  • Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .

What analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography : Resolves absolute configuration, as shown in heterocyclic compound studies .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify key signals (e.g., benzyloxycarbonyl CH2_2 at ~4.5 ppm, thiazole protons at 6.5–7.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH groups (~3300 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C15_{15}H17_{17}N3_3O4_4S2_2) .

What are common side reactions during synthesis, and how can they be mitigated?

Answer:
Common issues include:

  • Oxidation of thiol groups : Use inert atmospheres (N2_2/Ar) and reducing agents (e.g., DTT).
  • Ester hydrolysis : Avoid aqueous conditions during coupling steps; employ anhydrous solvents (e.g., THF, DCM) .
  • Thiazole ring opening : Control pH (<7) to prevent nucleophilic attack on the sulfur moiety .

How can computational chemistry (e.g., DFT) predict reaction pathways and intermediate stability?

Answer:
Density Functional Theory (DFT) calculates:

  • Transition states : Identify energy barriers for cyclocondensation or protective group removal.
  • Solvent effects : Simulate ethanol’s role in stabilizing intermediates via hydrogen bonding .
  • Thermodynamic stability : Compare intermediates (e.g., enolate vs. thiolate forms) to guide synthetic routes .

Why is the benzyloxycarbonyl (Cbz) group preferred for amino protection, and what alternatives exist?

Answer:

  • Cbz advantages : Stable under basic conditions, cleaved selectively via hydrogenolysis.
  • Alternatives :
    • Triazine-based groups : Offer orthogonal deprotection (e.g., methoxy-triazine cleaved under acidic conditions) .
    • Fmoc : Useful for solid-phase synthesis but requires piperidine for removal, incompatible with thiazole stability .

How can environmental persistence and degradation pathways of this compound be evaluated?

Answer:
Follow methodologies from environmental fate studies:

  • Hydrolysis assays : Test stability at varying pH (e.g., 3–9) and temperatures (25–50°C) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC for breakdown products.
  • Microbial degradation : Use soil/water microcosms to assess biotic transformation rates .

How should researchers resolve contradictions in bioactivity data across different assays?

Answer:

  • Standardize protocols : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-response curves : Use at least 10 concentrations to calculate accurate IC50_{50} values.
  • Orthogonal assays : Validate results with both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) tests .

How do solvent polarity and temperature influence the thiazole cyclocondensation step?

Answer:

  • Polar solvents (e.g., ethanol) : Stabilize charged intermediates, accelerating ring closure but increasing side reactions .
  • Nonpolar solvents (e.g., toluene) : Favor entropy-driven reactions but may reduce solubility.
  • Temperature : Higher temps (reflux) reduce activation energy but risk decomposition. Optimize via kinetic studies (e.g., 60–80°C) .

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